molecular formula C12H14BrNO2 B598706 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine CAS No. 1199556-85-8

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Numéro de catalogue: B598706
Numéro CAS: 1199556-85-8
Poids moléculaire: 284.153
Clé InChI: LZYMVCJDCZOUCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Bromophenyl)-5,8-dioxaspiro[34]octan-2-amine is a spirocyclic compound featuring a bromophenyl group and a dioxaspiro octane ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Antidiabetic Activity

Recent studies have indicated that compounds similar to 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine exhibit promising antidiabetic effects. For instance, research involving related heterocyclic compounds demonstrated significant inhibition of enzymes such as alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism. These findings suggest that derivatives of this compound may also possess similar antidiabetic properties through enzyme inhibition and modulation of glucose metabolism .

Anticancer Potential

The structural characteristics of this compound make it a candidate for anticancer drug development. Studies have shown that compounds with similar spiro structures can act as topoisomerase II inhibitors, which play a vital role in DNA replication and repair processes. The inhibition of topoisomerase II has been linked to the suppression of tumor growth in various cancer cell lines, including colorectal and cervical cancers .

Neuroprotective Effects

There is emerging evidence that compounds with spirocyclic structures may exert neuroprotective effects. Research into related compounds has indicated potential benefits in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism involves the modulation of signaling pathways that regulate cell survival and death .

Case Study 1: Antidiabetic Screening

In a study assessing the antidiabetic potential of spiro compounds, researchers utilized animal models to evaluate the efficacy of various derivatives, including those structurally related to this compound. The results showed significant reductions in fasting blood glucose levels and improved lipid profiles in treated groups compared to controls. This highlights the compound's potential as a therapeutic agent for diabetes management .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of spiro compounds on human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced activity against HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer) cells. The study concluded that the incorporation of specific functional groups could optimize the anticancer activity of these compounds, including those derived from this compound .

Summary Table: Applications and Findings

ApplicationMechanism/EffectKey Findings
AntidiabeticEnzyme inhibitionSignificant reduction in blood glucose levels
AnticancerTopoisomerase II inhibitionCytotoxic effects on colorectal and cervical cancer cells
NeuroprotectiveModulation of cell survival pathwaysPotential protection against oxidative stress

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-Azaspiro[3.4]octane: A structurally related compound with a nitrogen atom in the spirocyclic ring.

    2-Azabicyclo[3.2.1]octane: Another similar compound with a bicyclic structure containing a nitrogen atom.

Uniqueness

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine is unique due to the presence of the bromophenyl group and the dioxaspiro octane ring system. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, with CAS number 1199556-85-8, is a spirocyclic compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14BrNO2
  • Molecular Weight : 284.15 g/mol
  • Structure : The compound features a spirocyclic structure with a bromophenyl group and dioxaspiro configuration, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the bromophenyl moiety may enhance binding to various receptors or enzymes, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that spirocyclic compounds like this compound may exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting key enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Antimicrobial Testing A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives similar to this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity In vitro assays indicated that spirocyclic compounds can induce apoptosis in cancer cell lines through caspase activation pathways. The compound's structural features may enhance its efficacy compared to non-spirocyclic analogs.
Pharmacokinetics Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for therapeutic applications.

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for evaluating the safety profile of this compound. Current data suggest minimal adverse effects at therapeutic doses; however, comprehensive toxicological studies are warranted to establish safety for clinical use.

Propriétés

IUPAC Name

2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)11(14)7-12(8-11)15-5-6-16-12/h1-4H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYMVCJDCZOUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728955
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-85-8
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]carbamate (1-5) (3.7 g, 9.63 mmol) in TFA (20 mL) was stirred at room temperature for 1 hour. The mixture was poured into a sat. NaHCO3 solution, extracted with CHCl3, dried (Na2SO4), filtered, and concentrated under reduced pressure to give 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine (7-1).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of Compound [XXXIV] (8.40 g, 26.9 mmol, 1.0 eq.) in CH3CN (26 mL) and water (26 mL) was added [bis(trifluoroacetoxy)iodo]benzene (17.4 g, 40.4 mmol, 1.5 eq.) and the resulting mixture stirred at room temperature. After 16 hours the reaction was slowly poured into NaHCO3 (aq sat) and extracted with ethyl acetate (×3). The combined organic layers were dried, concentrated, and the residue purified by silica gel chromatography by eluting with CHCl3 to CHCl3/MeOH/NH4OH (95:5:1) to give Compound [XXXV]: 1H NMR (400 MHz, ACETONITRILE-d3) δ ppm 2.40-2.50 (m, 2H) 2.73-2.82 (m, 2H) 3.77-3.85 (m, 2H) 3.85-3.93 (m, 2H) 7.37-7.44 (m, 2H) 7.45-7.52 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.